REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1.[C:12]([O-])([O-])=O.[K+].[K+].CI>C(#N)C>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1 |f:1.2.3|
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Name
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|
Quantity
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15.3594 g
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Type
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reactant
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Smiles
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ClC=1C=CC(=C(C1)C(C)=O)O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)#N
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Name
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|
Quantity
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13.7541 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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25.56 mL
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Type
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reactant
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Smiles
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CI
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Seal the vessel
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Type
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TEMPERATURE
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Details
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Cool
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Type
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CUSTOM
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Details
|
the reaction
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Type
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CONCENTRATION
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Details
|
concentrate it in vacuo
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Type
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CUSTOM
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Details
|
Partition the residue between Et2O and H2O
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Type
|
WASH
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Details
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Wash the organic layers with 2N NaOH (2×)
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Type
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DRY_WITH_MATERIAL
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Details
|
Dry the combined organic layers with MgSO4
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Type
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FILTRATION
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Details
|
Filter off the drying agent
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Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Name
|
|
Type
|
product
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Smiles
|
ClC=1C=CC(=C(C1)C(C)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.15 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |